molecular formula C19H17N5 B12917038 N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine CAS No. 849200-70-0

N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine

Cat. No.: B12917038
CAS No.: 849200-70-0
M. Wt: 315.4 g/mol
InChI Key: KTCZHEVTKTYFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features an imidazo[1,5-a]pyrazine core substituted at position 8 with a 2,6-dimethylphenylamine group and at position 5 with a pyridin-4-yl moiety. This scaffold is notable for its planar heterocyclic system, which facilitates interactions with biological targets such as kinases .

Its structural features, including the pyridinyl and dimethylphenyl groups, are critical for binding affinity and selectivity.

Properties

CAS No.

849200-70-0

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-pyridin-4-ylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C19H17N5/c1-13-4-3-5-14(2)18(13)23-19-17-10-21-12-24(17)16(11-22-19)15-6-8-20-9-7-15/h3-12H,1-2H3,(H,22,23)

InChI Key

KTCZHEVTKTYFPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Cyclization to Form Imidazo[1,5-a]pyrazine Core

  • Starting materials: 2-aminopyrazine derivatives and α-haloketones or aldehydes bearing the pyridin-4-yl moiety or suitable precursors.
  • Reaction conditions: Typically reflux in polar solvents such as ethanol or DMF, with acid or base catalysis to promote cyclization.
  • Outcome: Formation of the imidazo[1,5-a]pyrazine ring system with a substituent at the 5-position (which can be further modified).

Amination at the 8-Position with 2,6-Dimethylaniline

  • Method: Nucleophilic substitution or direct amination of a halogenated intermediate at the 8-position with 2,6-dimethylaniline.
  • Catalysts and reagents: May involve palladium catalysts for Buchwald-Hartwig amination or copper catalysis under elevated temperatures.
  • Solvents: Polar aprotic solvents such as toluene, dioxane, or DMF.
  • Temperature: Typically 80–120 °C depending on catalyst and substrate reactivity.

Introduction of Pyridin-4-yl Group at the 5-Position

  • Cross-coupling approach:
    • Starting from a 5-halogenated imidazo[1,5-a]pyrazine intermediate, Suzuki coupling with 4-pyridylboronic acid or ester is performed.
    • Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are common.
    • Base: Potassium carbonate or cesium carbonate.
    • Solvent: Mixtures of water and organic solvents like dioxane or toluene.
    • Temperature: 80–100 °C under inert atmosphere.

Representative Reaction Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Product Intermediate
1 Cyclization 2-Aminopyrazine + α-haloketone, EtOH, reflux Imidazo[1,5-a]pyrazine core with halogen at 5-position
2 Suzuki Coupling 4-Pyridylboronic acid, Pd catalyst, base, 80 °C 5-(Pyridin-4-yl)imidazo[1,5-a]pyrazine derivative
3 Buchwald-Hartwig Amination 2,6-Dimethylaniline, Pd catalyst, base, 100 °C N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine

Research Findings and Optimization

  • Catalyst selection: Pd-based catalysts with bulky phosphine ligands improve yields and selectivity in both amination and Suzuki coupling steps.
  • Solvent effects: Polar aprotic solvents enhance solubility of reactants and catalyst stability, improving reaction rates.
  • Temperature control: Elevated temperatures favor cyclization and coupling but require careful monitoring to avoid decomposition.
  • Purification: Final products are typically purified by column chromatography or recrystallization to achieve high purity suitable for biological evaluation.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclization solvent Ethanol, DMF Polar solvents preferred
Cyclization temperature Reflux (78–120 °C) Acid or base catalysis
Amination catalyst Pd2(dba)3, Pd(OAc)2 with phosphine ligands Buchwald-Hartwig amination
Amination temperature 80–120 °C Depends on catalyst and substrate
Cross-coupling catalyst Pd(PPh3)4, Pd(dppf)Cl2 Suzuki coupling for pyridin-4-yl introduction
Cross-coupling base K2CO3, Cs2CO3 Aqueous-organic solvent mixtures
Reaction atmosphere Inert (N2 or Ar) Prevents catalyst oxidation
Purification method Column chromatography, recrystallization Ensures high purity for biological testing

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent at Position 5 Substituent at Position 8 Key Properties
Target Compound Pyridin-4-yl 2,6-Dimethylphenyl Moderate lipophilicity; kinase inhibition
N-(2,6-Difluorophenyl)-5-phenyl analog (CAS 849199-78-6) Phenyl 2,6-Difluorophenyl Increased electronegativity; unknown bioactivity
5-Thienyl analog (CAS 849400-95-9) 5-(1-Pyrrolidinylmethyl)thienyl 2,6-Dimethylphenyl Enhanced solubility due to thienyl-pyrrolidine moiety; no reported activity
Hydrochloride salt (CAS 849199-41-3) Pyridin-4-yl 2,6-Dimethylphenyl (HCl salt) Improved aqueous solubility; retained kinase activity

Key Observations :

  • Pyridinyl vs.
  • Thienyl Modifications : Substitution with a thienyl-pyrrolidine group introduces conformational flexibility but may reduce kinase selectivity due to steric bulk .
  • Salt Forms : The hydrochloride salt demonstrates how formulation can address solubility limitations without compromising activity .

Key Insights :

  • The target compound’s kinase-targeting mechanism diverges from the antimicrobial or herbicidal activities of triazolopyrimidines and quinazoline analogs .
  • Activity is highly substituent-dependent: For example, chiral centers in triazolopyrimidines improve herbicidal efficacy, whereas dimethylphenyl groups in imidazo[1,5-a]pyrazines favor kinase interactions .

Structural Similarity Metrics

Tanimoto coefficients (Tc) from ligand databases quantify structural resemblance:

Compound PDB Entry Tanimoto Score Reference
Target Compound 2ZYB 0.72
(2S)-2-{[3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol 3F2N 0.70

Implications :

  • A Tc > 0.7 suggests moderate similarity, often correlating with shared target profiles (e.g., kinase inhibition) .
  • Minor differences (e.g., pyridazine vs. pyrazine cores) may account for divergent binding modes or potency.

Biological Activity

N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 9 (CDK9) and its anti-cancer properties. This article synthesizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,5-a]pyrazine core substituted with a pyridinyl group and a dimethylphenyl moiety. Its molecular formula is C16H18N4C_{16}H_{18}N_4 with a molecular weight of approximately 282.35 g/mol. The structural characteristics contribute to its biological activity by influencing its interaction with various biological targets.

1. CDK9 Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of CDK9, which is crucial for transcriptional regulation and cell cycle progression. The compound demonstrated an IC50 value of 0.16 µM , indicating strong inhibitory activity against CDK9, making it a promising candidate for further development in cancer therapy .

Compound IC50 (µM) Target
This compound0.16CDK9

2. Anti-Cancer Activity

The anti-proliferative effects of this compound have been evaluated against several cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colorectal cancer)
  • K652 (chronic myelogenous leukemia)

The MTT assay results indicated that the compound exhibited cytotoxic effects correlated with its CDK9 inhibitory activity, with average IC50 values of approximately 6.66 µM across these cell lines .

Cell Line IC50 (µM)
MCF76.66
HCT1166.66
K6526.66

3. Selectivity and Toxicity

In vitro studies have assessed the selectivity index (SI) of the compound against various human cell lines. A SI greater than 10 is generally required for a candidate to progress to in vivo evaluation. The selectivity index was calculated based on cytotoxicity in RAW 264.7 macrophages and MRC-5 human fibroblast cells . Notably, some derivatives had high cytotoxicity, which could limit their therapeutic application.

Case Study: Antileishmanial Activity

In addition to its anti-cancer properties, the compound's derivatives have been investigated for their antileishmanial activity against Leishmania major CK1 inhibition. Some derivatives displayed sub-micromolar activities but also exhibited significant cytotoxicity against macrophages, raising concerns about their safety profiles for further development .

Case Study: Structure-Activity Relationship (SAR)

Research has indicated that modifications to the imidazo[1,5-a]pyrazine scaffold can significantly alter biological activity. For instance, introducing different substituents on the phenyl ring can enhance potency against specific targets while affecting selectivity and toxicity profiles .

Q & A

Q. What analytical methods quantify trace impurities in batch synthesis?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to detect residual palladium (<10 ppm) and starting materials .
  • ICP-MS : Validate heavy metal contamination (e.g., Pd, Cu) per ICH Q3D guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.